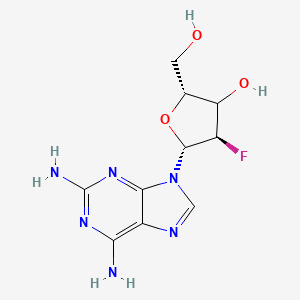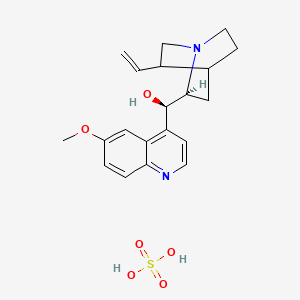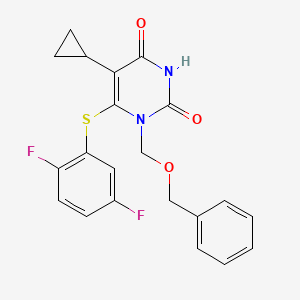
HIV-1 inhibitor-49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-49 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-49 typically involves multiple steps, starting with commercially available precursors One common synthetic route begins with the preparation of a key intermediate through a series of reactions, including nucleophilic substitution and cyclization
Industrial Production Methods: For industrial production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, the use of continuous flow reactors and other advanced technologies can further improve the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: HIV-1 inhibitor-49 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced inhibitory activity against HIV-1 integrase. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-49 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of enzyme inhibition and drug design. In biology, it is used to investigate the replication cycle of HIV-1 and the role of integrase in viral integration. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of HIV-1 infection. Additionally, its unique chemical properties make it useful in various industrial applications, such as the development of new antiviral drugs .
Mecanismo De Acción
HIV-1 inhibitor-49 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition is achieved through the formation of stable complexes between the inhibitor and the enzyme, which block the enzyme’s catalytic activity. The molecular targets of this compound include specific amino acid residues within the integrase active site, which are critical for the enzyme’s function .
Comparación Con Compuestos Similares
HIV-1 inhibitor-49 is unique among HIV-1 integrase inhibitors due to its distinct chemical structure and mechanism of action. Similar compounds include other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While these compounds also target the integrase enzyme, this compound has been shown to have a higher selectivity index and improved efficacy against drug-resistant strains of HIV-1 .
Conclusion
This compound represents a promising advancement in the field of HIV research and treatment. Its unique chemical properties and mechanism of action make it a valuable tool for scientific research and a potential therapeutic agent for combating HIV-1 infection. Further studies and clinical trials are needed to fully explore its potential and bring it closer to clinical use.
Propiedades
Fórmula molecular |
C21H18F2N2O3S |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
5-cyclopropyl-6-(2,5-difluorophenyl)sulfanyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18F2N2O3S/c22-15-8-9-16(23)17(10-15)29-20-18(14-6-7-14)19(26)24-21(27)25(20)12-28-11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,24,26,27) |
Clave InChI |
FAPXJUPETHRJJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(N(C(=O)NC2=O)COCC3=CC=CC=C3)SC4=C(C=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


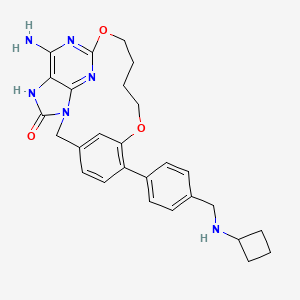
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
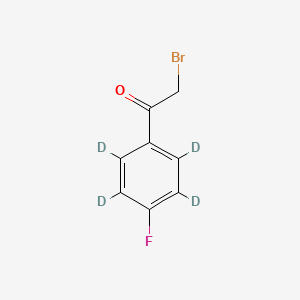

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
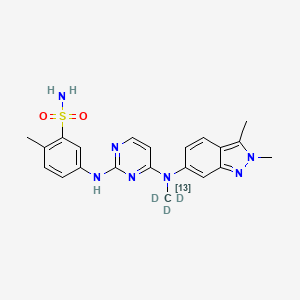
![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

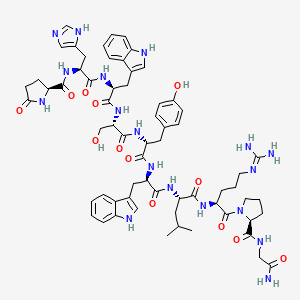
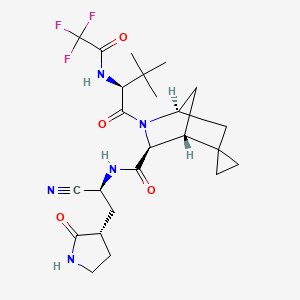
![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
